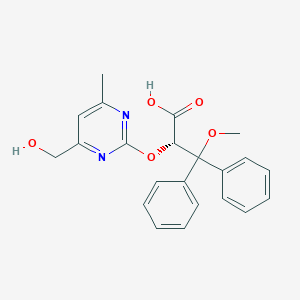

![molecular formula C7H4ClN3 B129045 3-Chloropyrido[2,3-b]pyrazine CAS No. 155535-23-2](/img/structure/B129045.png)

3-Chloropyrido[2,3-b]pyrazine

Descripción general

Descripción

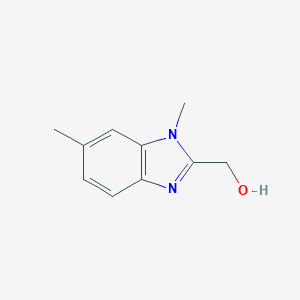

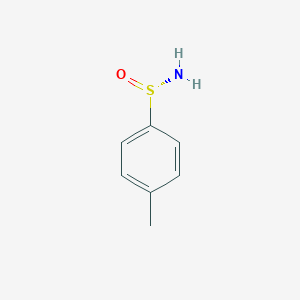

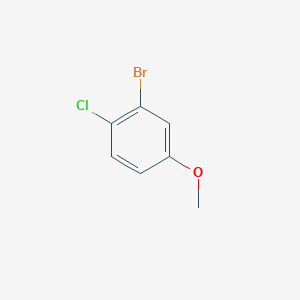

3-Chloropyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C7H4ClN3 . It is a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The molecular structure of 3-Chloropyrido[2,3-b]pyrazine includes a pyrazine ring fused with a pyridine ring . The InChI code for this compound is 1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H .Physical And Chemical Properties Analysis

3-Chloropyrido[2,3-b]pyrazine has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Electrochemical DNA Sensing

3-Chloropyrido[2,3-b]pyrazine: derivatives have been utilized in the development of electrochemical sensors for DNA detection. This application is crucial for genetic diagnostics and research, as it allows for the rapid and sensitive detection of specific DNA sequences .

Nonlinear Optical (NLO) Properties

These compounds exhibit significant nonlinear optical properties, which are essential for various technological applications such as optical data storage, telecommunications, and laser technology. The high NLO response of 3-Chloropyrido[2,3-b]pyrazine derivatives makes them promising candidates for future NLO materials .

Biological Activity

The heterocyclic core of 3-Chloropyrido[2,3-b]pyrazine has shown a wide range of biological activities. This includes selective inhibition of PI3K isozymes, which are important targets for cancer therapy, and potential applications in treating myocardial infarction .

Antioxidant and Antiurease Activity

In vitro studies have demonstrated that 3-Chloropyrido[2,3-b]pyrazine derivatives possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Additionally, these compounds have shown antiurease activity, suggesting potential use in treating infections caused by urease-producing pathogens .

Organic Light-Emitting Diodes (OLEDs)

These compounds have been used to create full-color fluorescent materials for high-performance OLEDs. The high photoluminescence quantum efficiency (PLQY) and the ability to span the entire visible region from blue to red make 3-Chloropyrido[2,3-b]pyrazine derivatives ideal for cost-effective multicolor display applications .

Medicinal Chemistry

3-Chloropyrido[2,3-b]pyrazine: derivatives have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Their role in medicinal chemistry is expanding, with ongoing research into their therapeutic potential for various diseases .

Safety and Hazards

Direcciones Futuras

The future directions for the study of 3-Chloropyrido[2,3-b]pyrazine could involve further exploration of its synthesis, reactivity, and biological activity. Given the wide range of biological activities exhibited by pyrazine derivatives , there is potential for the development of new medications based on this compound.

Mecanismo De Acción

Target of Action

Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine-based compounds can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets in a way that affects the energy states of the molecules, leading to the observed fluorescence.

Biochemical Pathways

Given the fluorescent properties of pyrido[2,3-b]pyrazine-based compounds , it’s possible that they may interact with pathways involving light-sensitive proteins or other molecules.

Result of Action

Compounds with a pyrido[2,3-b]pyrazine core have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This suggests that the compound may have similar effects.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Propiedades

IUPAC Name |

3-chloropyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHEGZVJNGLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyrido[2,3-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

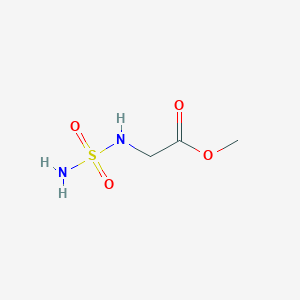

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)